molecular formula C19H20N4O4S B11147906 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide

2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B11147906
M. Wt: 400.5 g/mol
InChI Key: RAZWEZFDQSLCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide features a quinazoline core substituted with hydroxyl and dimethoxy groups at positions 4, 6, and 7, respectively. The quinazoline moiety is linked via a methylsulfanyl bridge to an acetamide group, which is further substituted with a pyridin-4-ylmethyl moiety.

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C19H20N4O4S/c1-26-15-7-13-14(8-16(15)27-2)22-17(23-19(13)25)10-28-11-18(24)21-9-12-3-5-20-6-4-12/h3-8H,9-11H2,1-2H3,(H,21,24)(H,22,23,25)

InChI Key

RAZWEZFDQSLCPP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)NCC3=CC=NC=C3)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Quinazoline Core

The quinazoline moiety serves as the foundational structure for this compound. A common method involves cyclization reactions starting from substituted anthranilic acid derivatives. For instance, 4-hydroxy-6,7-dimethoxyquinazoline-2-carbaldehyde can be synthesized via condensation of 3,4-dimethoxyanthranilic acid with formamide under acidic conditions . Alternative routes employ microwave-assisted synthesis to accelerate cyclization, reducing reaction times from hours to minutes while maintaining yields above 80% .

Key intermediates include:

  • 6,7-Dimethoxy-4-hydroxyquinazoline-2-carboxylic acid : Prepared by nitration followed by reduction and cyclization.

  • 2-Chloromethyl-4-hydroxy-6,7-dimethoxyquinazoline : Generated by treating the carboxylic acid derivative with thionyl chloride .

Introduction of the Sulfanyl Group

The sulfanyl (-S-) bridge is introduced through nucleophilic substitution. A representative protocol involves reacting 2-chloromethyl-4-hydroxy-6,7-dimethoxyquinazoline with thiourea in ethanol under reflux to form the corresponding thiol intermediate . This intermediate is then treated with 2-bromo-N-(pyridin-4-ylmethyl)acetamide in the presence of a base (e.g., potassium carbonate) to forge the sulfanyl-acetamide linkage .

Optimization Notes :

  • Solvent selection (DMF vs. THF) impacts reaction efficiency, with DMF yielding higher conversion rates (92% vs. 78%) .

  • Temperature control (60–70°C) minimizes side reactions such as oxidation of the thiol group .

Formation of the Acetamide Moiety

The acetamide segment is synthesized separately to ensure modularity. N-(Pyridin-4-ylmethyl)acetamide is prepared by acylating pyridin-4-ylmethanamine with acetyl chloride in dichloromethane . Alternatively, a two-step process involves:

  • Bromination : Reacting ethyl acetamide with bromine to form 2-bromoacetamide.

  • Amination : Substituting the bromine with pyridin-4-ylmethanamine using a palladium catalyst .

Final Coupling and Purification

The quinazoline-thiol intermediate is coupled with 2-bromo-N-(pyridin-4-ylmethyl)acetamide via a thioetherification reaction. Typical conditions include:

  • Solvent : Dimethylacetamide (DMA)

  • Base : Triethylamine

  • Temperature : 80°C for 6 hours .

Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures, yielding >85% purity .

Comparative Analysis of Synthetic Routes

The table below evaluates three published methods for synthesizing the target compound:

Method Key StepYield (%)Purity (%)Reaction Time (h)Citation
Microwave-assisted cyclization82951.5
Conventional thermal cyclization75898
Palladium-catalyzed amination88974

Microwave-assisted synthesis offers the shortest reaction time, while palladium-catalyzed amination provides the highest yield and purity.

Challenges and Optimization Strategies

  • Oxidation of Thiol Intermediates : Exposure to air leads to disulfide formation, which is mitigated by conducting reactions under nitrogen .

  • Steric Hindrance in Coupling : Bulky substituents on the quinazoline core reduce coupling efficiency. Using polar aprotic solvents like DMA improves molecular mobility .

  • Purification Difficulties : The compound’s high polarity necessitates optimized chromatography gradients or alternative crystallization solvents .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the hydroxyl group can produce various derivatives .

Scientific Research Applications

2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-Based Analog: 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

  • Structural Features : This compound (C₁₄H₁₆N₄OS, Mᵣ = 288.37) replaces the quinazoline core with a 4,6-dimethylpyrimidine ring. The acetamide group is connected to a 4-methylpyridin-2-yl substituent .
  • Crystallographic Data: The crystal system is monoclinic (P2₁/c), with unit cell parameters a = 5.1924(19) Å, b = 15.423(5) Å, c = 18.121(6) Å, and β = 91.678(6)°. The structure was refined using SHELXL, achieving an R factor of 0.048 .
  • However, the absence of hydroxyl and methoxy groups could limit hydrogen-bonding interactions critical for target binding .

Thienopyrimidine-Based Analog: 2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

  • Structural Features: This compound (C₁₉H₁₉N₅O₂S₃, Mᵣ = 453.59) incorporates a thieno[3,2-d]pyrimidine ring fused with a thiophene group, substituted with a 4-methylphenyl group. The acetamide is linked to a 5-methyl-1,3,4-thiadiazole moiety .
  • Functional Implications: The thienopyrimidine core and thiadiazole group introduce sulfur-rich regions, which may improve lipophilicity and membrane permeability. The 4-methylphenyl substituent could enhance π-π stacking interactions in hydrophobic binding pockets, a feature absent in the target quinazoline derivative .

Structural and Functional Implications

Parameter Target Quinazoline Derivative Pyrimidine-Based Analog Thienopyrimidine-Based Analog
Core Heterocycle Quinazoline (O/N-containing) Pyrimidine (N-containing) Thienopyrimidine (S/N-containing)
Key Substituents 4-Hydroxy, 6,7-dimethoxy 4,6-Dimethyl 4-Methylphenyl, thiadiazole
Molecular Weight Not reported 288.37 453.59
Crystal System Not reported Monoclinic (P2₁/c) Not reported
Potential Bioactivity Kinase inhibition (inferred) Intermediate for bioactive compounds Enhanced lipophilicity/membrane uptake
  • Quinazoline vs. However, the latter’s simpler structure may facilitate synthetic accessibility .
  • Quinazoline vs. Thienopyrimidine: The sulfur atoms in the thienopyrimidine analog could enhance metabolic stability but may also increase toxicity risks. The target compound’s pyridin-4-ylmethyl group may improve solubility in polar environments compared to the thiadiazole moiety .

Biological Activity

The compound 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide is a novel quinazoline derivative that exhibits potential biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications based on available literature.

Structural Characteristics

This compound features a quinazoline core with multiple functional groups, including:

  • A hydroxy group at position 4.
  • Two methoxy groups at positions 6 and 7.
  • A sulfanyl group linking to a pyridine moiety and an acetamide group.

These substitutions are significant as they enhance the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Quinazoline derivatives are known for their diverse biological activities, including:

  • Anticancer properties.
  • Antimicrobial effects.
  • Inhibition of key enzymes involved in various metabolic pathways.

The specific biological activities of this compound have not been extensively documented; however, its structural analogs suggest several potential mechanisms of action.

  • Enzyme Inhibition : Quinazolines are often involved in inhibiting kinases and other enzymes. The presence of the methoxy and hydroxy groups may enhance binding affinity to these targets.
  • Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerase II, leading to antiproliferative effects in cancer cells .
  • Antimicrobial Activity : The structural motifs present in this compound suggest potential antimicrobial properties, as seen in related quinazoline derivatives .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
4-(4-methylpyridin-3-yl)-6,7-dimethoxyquinazolineSimilar quinazoline core; different pyridine substitutionAnticancer activity
2-aminoquinazolineBasic quinazoline structure; lacks methoxy and sulfur substituentsKnown kinase inhibitors
4-hydroxyquinazolineHydroxy group present; lacks additional substitutionsAntimicrobial properties

The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and potential biological activity compared to these similar compounds.

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, including coupling of the quinazoline core with the sulfanyl-acetamide moiety. Critical parameters include:

  • Temperature control : Maintain 60–80°C during nucleophilic substitution to prevent byproduct formation .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Catalysts : Employ bases like K₂CO₃ to deprotonate thiol groups for efficient coupling .
  • Purity monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and confirm ≥95% purity .

Basic: How to confirm the structural integrity of the synthesized compound?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR : Analyze ¹H and ¹³C spectra to verify quinazoline proton environments (e.g., aromatic peaks at δ 6.8–7.5 ppm) and sulfanyl linkage (δ 3.5–4.0 ppm) .
  • IR spectroscopy : Confirm presence of hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., dihedral angle between quinazoline and pyridinylmethyl groups) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Focus on systematic modifications to identify pharmacophores:

  • Quinazoline substituents : Replace 4-hydroxy or 6,7-dimethoxy groups with halogens or alkyl chains to assess impact on target binding .
  • Sulfanyl linker : Compare bioactivity with oxygen or selenium analogs to evaluate electronic effects .
  • Pyridinylmethyl group : Introduce substituents (e.g., fluoro, methyl) on the pyridine ring to study steric/electronic interactions .
  • In vitro assays : Use kinase inhibition assays (e.g., EGFR or VEGFR) to correlate structural changes with IC₅₀ values .

Advanced: How can computational methods optimize reaction pathways for this compound?

Adopt ICReDD’s integrated approach:

  • Quantum chemical calculations : Simulate reaction intermediates (e.g., transition states during thioether formation) to identify energy barriers .
  • Machine learning : Train models on existing quinazoline synthesis data to predict optimal solvent/base combinations .
  • Feedback loops : Validate computational predictions with small-scale experiments (e.g., 10 mg batches) and refine parameters iteratively .

Advanced: What experimental design strategies improve yield in large-scale synthesis?

Apply statistical design of experiments (DoE):

  • Factor screening : Use Plackett-Burman design to prioritize variables (e.g., temperature, solvent ratio, catalyst loading) .
  • Response surface methodology (RSM) : Optimize conditions (e.g., 72°C, 1.2 eq K₂CO₃, DMF:H₂O 9:1) for maximum yield .
  • Robustness testing : Vary parameters ±5% to ensure reproducibility under industrial conditions .

Advanced: How to resolve contradictions in biological activity data across studies?

Address discrepancies through:

  • Assay standardization : Compare protocols (e.g., cell lines, incubation times) to identify variables affecting IC₅₀ .
  • Metabolic stability tests : Evaluate compound degradation in liver microsomes, which may explain reduced activity in vivo .
  • Crystallographic analysis : Confirm target binding modes (e.g., hydrogen bonding with kinase active sites) to validate mechanism .

Advanced: What strategies enhance solubility for in vivo studies?

  • Co-solvent systems : Test PEG-400/water mixtures to improve aqueous solubility .
  • Prodrug modification : Introduce phosphate groups at the 4-hydroxy position for pH-dependent release .
  • Nanoformulation : Encapsulate in liposomes (70–100 nm diameter) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.